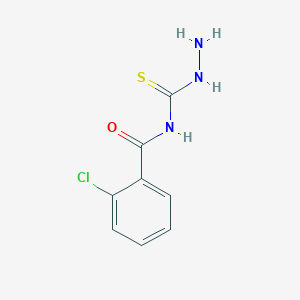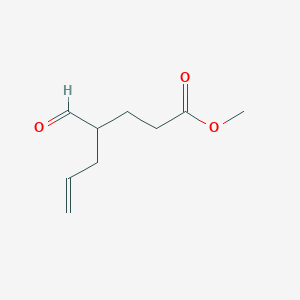
Methyl 4-formylhept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-formylhept-6-enoate is an organic compound characterized by its unique structure, which includes a formyl group (–CHO) and an ester group (–COOCH3) attached to a heptene chain
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-formylhept-6-enoate can be synthesized through several methods. One common approach involves the reaction of hept-6-en-1-ol with formic acid and methanol under acidic conditions. This esterification reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product quality.
化学反応の分析
Types of Reactions: Methyl 4-formylhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 4-formylhept-6-enoic acid.
Reduction: 4-hydroxyhept-6-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl 4-formylhept-6-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which methyl 4-formylhept-6-enoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the formyl group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation.
類似化合物との比較
Methyl 4-formylhexanoate: Similar structure but with a shorter carbon chain.
Methyl 4-formylheptanoate: Similar structure but without the double bond.
Ethyl 4-formylhept-6-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 4-formylhept-6-enoate is unique due to the presence of both a formyl group and an ester group on a heptene chain, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in organic chemistry.
特性
CAS番号 |
65266-23-1 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
methyl 4-formylhept-6-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-8(7-10)5-6-9(11)12-2/h3,7-8H,1,4-6H2,2H3 |
InChIキー |
JXHXTBGCISHWPA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(CC=C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


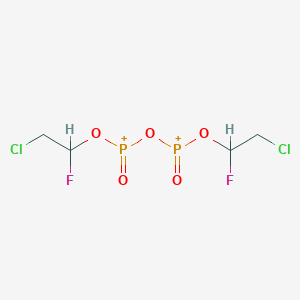
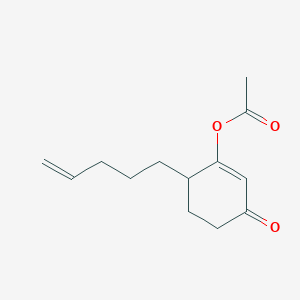
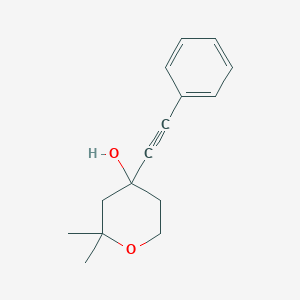
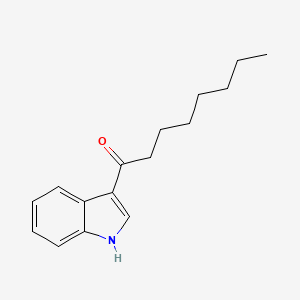
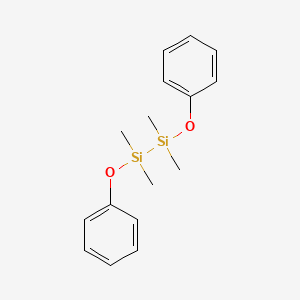

![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
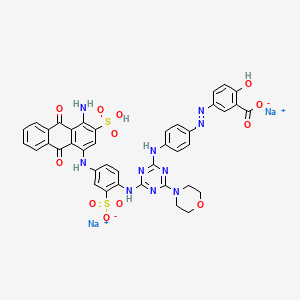

![1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14468924.png)

